N-[(Boc)amino]methylamine Hydrochloride (CAS 73017-98-8): A Comprehensive Technical Guide for Drug Development and Synthetic Applications
N-[(Boc)amino]methylamine Hydrochloride (CAS 73017-98-8): A Comprehensive Technical Guide for Drug Development and Synthetic Applications
Executive Summary
In modern medicinal chemistry, the incorporation of the aminomethyl motif (-CH2-NH2) is a proven strategy for modulating the physicochemical properties of drug candidates. It frequently serves to improve aqueous solubility, tune the pKa of adjacent functional groups, or act as a bioisostere for amides and peptides. However, the direct synthesis and handling of unsubstituted gem-diamines (diaminomethanes) present significant challenges due to their inherent thermodynamic instability.
N-[(Boc)amino]methylamine hydrochloride (CAS 73017-98-8) emerges as the premier synthetic solution to this challenge. By providing a mono-Boc protected, hydrochloride-stabilized gem-diamine building block, this reagent allows researchers to seamlessly introduce an aminomethyl group into complex scaffolds without the risk of spontaneous degradation. This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and analytical guidelines for utilizing this critical reagent in drug discovery workflows.
Chemical Profile & Physicochemical Properties
Understanding the physicochemical properties of CAS 73017-98-8 is essential for optimizing reaction conditions, particularly regarding solubility and stoichiometric calculations.
| Property | Value / Description |
| Chemical Name | N-[(Boc)amino]methylamine Hydrochloride |
| Synonyms | tert-butyl (aminomethyl)carbamate hydrochloride; mono-Boc-methylenediamine HCl |
| CAS Registry Number | 73017-98-8 [1] |
| Molecular Formula | C6H14N2O2 • HCl [2] |
| Molecular Weight | 182.65 g/mol (Salt) / 146.19 g/mol (Free Base) |
| SMILES | CC(C)(C)OC(=O)NCN.Cl |
| Appearance | White to off-white crystalline solid |
| Storage Conditions | Store at room temperature (or 2-8°C for long-term), keep dry and cool [2] |
| Solubility | Soluble in Water, Methanol, DMF, and DMSO |
Mechanistic Role in Drug Discovery: The Gem-Diamine Challenge
Causality Behind the Reagent Design
Unprotected gem-diamines are notoriously unstable. In aqueous or even mildly ambient conditions, free diaminomethane rapidly undergoes hydrolysis to yield formaldehyde and ammonia. This degradation pathway makes the direct use of unprotected gem-diamines practically impossible in multi-step organic synthesis.
To circumvent this, CAS 73017-98-8 employs a dual-protection strategy:
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Boc Protection (tert-Butoxycarbonyl): Sterically shields one nitrogen and reduces its nucleophilicity, preventing polymerization and unwanted side reactions.
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Hydrochloride Salt Formation: Protonates the primary amine, rendering it non-nucleophilic during storage and drastically increasing the crystalline stability of the compound.
Visualization of the logical selection process:
Caption: Logical selection of CAS 73017-98-8 over unprotected gem-diamines to prevent degradation.
Experimental Workflows & Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate built-in stoichiometric and mechanistic safeguards to ensure high yields and reproducibility.
Protocol A: Amide Coupling for Peptidomimetic Synthesis
This protocol describes the coupling of CAS 73017-98-8 with a generic carboxylic acid using HATU.
Mechanistic Causality: Why use 3.0 equivalents of DIPEA? The stoichiometry is highly intentional:
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1.0 eq neutralizes the carboxylic acid to form the carboxylate.
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1.0 eq neutralizes the hydrochloride salt of CAS 73017-98-8, liberating the nucleophilic free amine in situ.
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1.0 eq serves as an excess base to maintain the optimal alkaline environment required for HATU-mediated activation.
Step-by-Step Methodology:
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Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N2 or Ar). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to pre-form the active ester.
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Coupling: Add N-[(Boc)amino]methylamine Hydrochloride (CAS 73017-98-8, 1.1 eq) in one portion. The slight excess ensures complete consumption of the valuable acid.
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Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor progression via LC-MS. The product will appear as the Boc-protected mass ([M+H]+).
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Workup (Self-Validating): Dilute the mixture with Ethyl Acetate (EtOAc).
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Wash sequentially with 1N HCl (removes unreacted amine and DIPEA).
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Wash with saturated aqueous NaHCO3 (removes unreacted carboxylic acid and HATU byproducts).
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Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to yield the Boc-protected intermediate.
Protocol B: Reductive Amination
Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over NaBH4 because it is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde or ketone.
Step-by-Step Methodology:
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Iminium Formation: Dissolve the target aldehyde/ketone (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE). Add CAS 73017-98-8 (1.1 eq) and Triethylamine (TEA, 1.1 eq) to liberate the free amine. Stir at room temperature for 2 hours.
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Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir at room temperature for 12–16 hours.
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Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO3 (until gas evolution ceases). Extract the aqueous layer three times with Dichloromethane (DCM).
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Isolation: Dry the combined organic layers over Na2SO4, filter, and concentrate. Purify via silica gel chromatography.
Visualization of the Synthetic Workflow:
Caption: Synthetic Workflow: Amide coupling and deprotection using CAS 73017-98-8.
Analytical Validation
To ensure the integrity of your synthesized intermediates, rigorous analytical validation is required. When characterizing the Boc-protected intermediate derived from CAS 73017-98-8, look for the following diagnostic signals:
| Analytical Method | Diagnostic Signatures |
| 1H NMR (DMSO-d6) | ~1.40 ppm (s, 9H): Corresponds to the tert-butyl group of the Boc moiety.~4.00 - 4.30 ppm (m, 2H): The methylene (-CH2-) protons of the gem-diamine core. This signal often appears as a multiplet or broad doublet due to coupling with adjacent NH protons.~7.00 - 7.50 ppm (br s, 1H): The carbamate NH proton. |
| Mass Spectrometry (ESI+) | [M+H]+: Expected molecular ion.[M+H - 56]+: A highly characteristic fragmentation pattern corresponding to the loss of the tert-butyl group (isobutylene).[M+H - 100]+: Complete loss of the Boc group (isobutylene + CO2). |
Expert Note: The methylene protons of the gem-diamine are highly sensitive to the electronic environment of the newly formed bond (amide vs. amine). A significant downfield shift is observed when moving from a reductive amination product to an amide coupling product.
